Structural Differentiation: 2,5-Dimethylthiophen-3-yl vs. Common 7-Aryl Substituents in Pyrazolo[1,5-a]pyrimidine-3-carbonitriles
The 2,5-dimethylthiophen-3-yl group at position 7 provides a unique combination of steric bulk and electronic properties compared to common 7-aryl substituents in pyrazolo[1,5-a]pyrimidine-3-carbonitrile kinase inhibitors. The presence of two methyl groups on the thiophene ring increases steric demand (molecular weight: 254.31 g/mol) compared to unsubstituted 7-(thiophen-2-yl) (MW typically ~240-245 g/mol) or 7-phenyl analogs, while the sulfur atom offers distinct polarizability and hydrogen-bond acceptor potential that 7-phenyl analogs lack [1].
| Evidence Dimension | Molecular weight and substituent steric/electronic profile at position 7 |
|---|---|
| Target Compound Data | MW = 254.31 g/mol; 2,5-dimethylthiophen-3-yl substituent (two methyl groups, sulfur heteroatom) |
| Comparator Or Baseline | 7-(thiophen-2-yl) analogs: MW typically ~240-252 g/mol; unsubstituted thiophene. 7-phenyl analogs: MW typically ~220-240 g/mol; no sulfur atom. 7-(4-phenoxyphenyl) analogs: MW typically >300 g/mol; extended aromatic system. |
| Quantified Difference | MW difference vs. 7-(thiophen-2-yl): +2 to +14 g/mol; sulfur present vs. 7-phenyl (absent); lower MW than 7-(4-phenoxyphenyl) (~300+ g/mol) |
| Conditions | Structural comparison based on molecular formula (C13H10N4S) and reported pyrazolo[1,5-a]pyrimidine-3-carbonitrile SAR literature |
Why This Matters
The unique steric and electronic profile of the 2,5-dimethylthiophen-3-yl group may confer differential kinase selectivity compared to other 7-aryl analogs, making this compound a valuable tool for SAR exploration.
- [1] Fraley, M.E.; et al. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorg. Med. Chem. Lett. 2002, 12 (24), 3537-3541. 3-thienyl and 4-methoxyphenyl substituents differentially modulate KDR IC50. View Source
